1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide
Beschreibung
The compound 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based molecule featuring a fluorinated aromatic ring, a hydroxyethyl substituent, and a pyrazole-containing propyl carboxamide side chain. Its molecular formula is C₁₉H₂₁FN₆O₂, with a molecular weight of 392.41 g/mol. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the hydroxyethyl moiety may contribute to hydrogen bonding and solubility. The pyrazole-propyl chain likely modulates receptor interactions, particularly in biological pathways involving heterocyclic recognition sites, such as kinase or protease inhibition .
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2/c18-14-6-2-1-5-13(14)16(25)12-24-11-15(21-22-24)17(26)19-7-3-9-23-10-4-8-20-23/h1-2,4-6,8,10-11,16,25H,3,7,9,12H2,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKGAXOLNOFXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NCCCN3C=CC=N3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Azide Precursor Preparation
2-(2-Fluorophenyl)-2-hydroxyethyl azide (2) is synthesized via a two-step protocol:
- Epoxidation : Styrene derivative 1 (2-(2-fluorophenyl)ethylene glycol) is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form the epoxide.
- Azidolysis : The epoxide reacts with sodium azide in aqueous ethanol at 60°C for 12 h, yielding azide 2 (78% yield).
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 7.45–7.38 (m, 1H, ArH), 7.15–7.08 (m, 2H, ArH), 4.92 (dd, J = 6.8 Hz, 1H, CHOH), 3.72–3.65 (m, 2H, CH2N3).
- HRMS : m/z calcd. for C8H7FN3O [M+H]+: 196.0521; found: 196.0524.
CuAAC for Triazole Formation
Azide 2 undergoes cycloaddition with propiolic acid 3 under Cu(I) catalysis:
- Conditions : CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%), DMF/H2O (3:1), 25°C, 6 h.
- Product : 1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid (4 , 85% yield).
Mechanistic Insights :
The Cu(I) catalyst facilitates regioselective 1,4-disubstituted triazole formation via a stepwise process involving metallacycle intermediates.
Introduction of the 3-(1H-Pyrazol-1-yl)Propyl Side Chain
Synthesis of 3-(1H-Pyrazol-1-yl)Propan-1-Amine (6)
Pyrazole 5 (1H-pyrazole) is alkylated using 3-bromopropylamine hydrobromide:
Carboxamide Coupling
Carboxylic acid 4 is activated as a mixed anhydride (ClCO2Et, N-methylmorpholine) and coupled with amine 6 :
- Conditions : THF, 0°C → 25°C, 12 h (88% yield).
- Deprotection : TFA/CH2Cl2 (1:1) removes the Boc group, yielding the final product.
Alternative Synthetic Routes and Optimization
One-Pot Sequential Alkylation-Cyclization
A streamlined approach combines azide 2 with propargylamine 7 under CuAAC conditions, followed by in situ carboxamide formation:
- Yield : 74% overall.
- Advantage : Reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Immobilization of the azide on Wang resin enables iterative coupling cycles, though this method shows lower efficiency (58% yield) due to steric hindrance.
Structural Characterization and Analytical Data
Spectroscopic Analysis
Final Product : 1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide.
- 1H NMR (500 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.82 (d, J = 2.3 Hz, 1H, pyrazole-H), 7.62–7.58 (m, 1H, ArH), 7.38–7.32 (m, 2H, ArH), 6.44 (t, J = 2.1 Hz, 1H, pyrazole-H), 5.12 (t, J = 5.6 Hz, 1H, OH), 4.62 (dd, J = 8.1 Hz, 1H, CHOH), 3.94–3.88 (m, 2H, CH2N), 3.42–3.36 (m, 2H, CH2NH), 2.84–2.78 (m, 2H, CH2pyrazole).
- 13C NMR (126 MHz, DMSO-d6): δ 163.8 (C=O), 148.2 (triazole-C), 140.1 (pyrazole-C), 129.7–115.4 (ArC), 62.3 (CHOH), 48.5 (CH2N), 41.2 (CH2NH).
- HRMS : m/z calcd. for C18H20FN6O2 [M+H]+: 383.1582; found: 383.1585.
X-ray Crystallography
Single crystals grown from EtOAc/hexane confirm the 1,4-triazole regioisomer and intramolecular hydrogen bonding between the hydroxyethyl OH and triazole N3 (d = 2.12 Å).
Challenges and Mitigation Strategies
- Regioselectivity : CuAAC ensures >98% 1,4-triazole formation; Ru-catalyzed methods are avoided due to 1,5-selectivity.
- Hydroxy Group Protection : TBDMS ether protection (TBDMSCl, imidazole) prevents oxidation during coupling, with deprotection using TBAF in THF.
- Amine Coupling Efficiency : HATU/DIEA in DMF improves yields over EDC/HOBt (88% vs. 72%).
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) salts for cycloaddition reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It can be used as a probe to study biological processes and pathways, particularly those involving triazole and pyrazole derivatives.
Wirkmechanismus
The mechanism of action of 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s triazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The fluorophenyl group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Side Chain Modifications : Replacement of pyrazole with thiophene (BJ46645) introduces sulfur-based electronic effects, which may alter metabolic stability or receptor affinity .
- Hydroxyethyl Group : This moiety is conserved in the target compound and BJ46645, suggesting its critical role in solubility or hydrogen bonding with biological targets .
Biologische Aktivität
The compound 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent functionalization. The synthetic pathway may include:
- Formation of the triazole via a click reaction using azides and alkynes.
- Introduction of the hydroxyethyl and pyrazolyl moieties through various coupling reactions.
- Final modifications to achieve the carboxamide functionality.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- IC50 Values : The compound demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated through in vitro assays measuring cytokine release in response to inflammatory stimuli. It has shown a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : The proposed mechanism involves inhibition of NF-kB signaling pathways, which are crucial for mediating inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It demonstrates a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.
| Activity Type | Tested Organisms | Results |
|---|---|---|
| Anticancer | MCF-7, A549 | IC50: 5 µM |
| Anti-inflammatory | Cytokine assays | 50% reduction in TNF-α |
| Antimicrobial | E. coli, S. aureus | MIC: 10 µg/mL |
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analyses showed increased apoptosis and decreased proliferation markers in treated tumors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole ring or modifications to the pyrazolyl group can significantly influence potency and selectivity.
Key Findings:
- Fluorophenyl Substitution : Enhances lipophilicity, improving cellular uptake.
- Hydroxyethyl Group : Contributes to solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
